4-Ethenylcyclohex-1-ene-1,2-diol
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Overview
Description
4-Ethenylcyclohex-1-ene-1,2-diol is an organic compound characterized by a cyclohexene ring with an ethenyl group and two hydroxyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenylcyclohex-1-ene-1,2-diol can be synthesized through the hydroxylation of 4-ethenylcyclohexene. This process typically involves the use of osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃) to yield the diol . Another method involves the epoxidation of 4-ethenylcyclohexene using meta-chloroperoxybenzoic acid (MCPBA) followed by hydrolysis to form the diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethenylcyclohex-1-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
4-Ethenylcyclohex-1-ene-1,2-diol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethenylcyclohex-1-ene-1,2-diol involves its interaction with various molecular targets and pathways:
Oxidation and Reduction: The compound can undergo redox reactions, influencing cellular redox balance and metabolic processes.
Enzyme Interaction: It can act as a substrate or inhibitor for enzymes involved in hydroxylation and oxidation reactions.
Pathways: The compound may participate in metabolic pathways related to lipid and carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: Similar structure but lacks the ethenyl group.
4-Ethenylcyclohexene: Similar structure but lacks the hydroxyl groups.
1,2-Dihydroxycyclohexane: Similar structure but lacks the ethenyl group.
Properties
CAS No. |
95415-36-4 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-ethenylcyclohexene-1,2-diol |
InChI |
InChI=1S/C8H12O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6,9-10H,1,3-5H2 |
InChI Key |
KKMDQWMVDNCPGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(=C(C1)O)O |
Origin of Product |
United States |
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